molecular formula C20H25ClN4 B12203087 N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12203087
M. Wt: 356.9 g/mol
InChI Key: GUSSSKCSJCBFMR-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a pyrazolo[1,5-a]pyrimidine core in the structure makes it a promising candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with hydrazine hydrate forms a hydrazone intermediate, which then undergoes cyclization with an appropriate β-ketoester to yield the pyrazolo[1,5-a]pyrimidine core. Subsequent alkylation and amination steps introduce the butan-2-yl and tert-butyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in cancer treatment, where the inhibition of CDKs can prevent the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the butan-2-yl and tert-butyl groups enhances its lipophilicity and membrane permeability, making it a more effective candidate for drug development compared to other similar compounds .

Properties

Molecular Formula

C20H25ClN4

Molecular Weight

356.9 g/mol

IUPAC Name

N-butan-2-yl-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H25ClN4/c1-6-13(2)23-18-11-17(20(3,4)5)24-19-16(12-22-25(18)19)14-7-9-15(21)10-8-14/h7-13,23H,6H2,1-5H3

InChI Key

GUSSSKCSJCBFMR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)Cl)C(C)(C)C

Origin of Product

United States

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